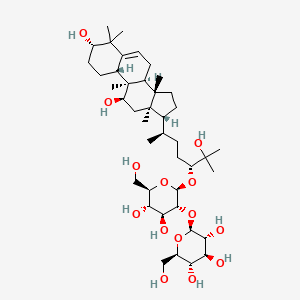

Mogroside II-?A

Description

Background and Context within Cucurbitane-Type Triterpenoid (B12794562) Glycosides

Cucurbitane-type triterpenoid glycosides are a diverse group of natural products characterized by a tetracyclic triterpene skeleton known as cucurbitane. mdpi.comuniprot.org These compounds are widely distributed in the plant kingdom, particularly in the Cucurbitaceae family, to which Siraitia grosvenorii belongs. mdpi.comuniprot.org Triterpenoid glycosides, often referred to as saponins (B1172615), consist of a non-sugar part (the aglycone or genin) and one or more sugar chains. In the case of mogrosides, the aglycone is mogrol (B2503665). mdpi.comresearchgate.net

The biosynthesis of mogrosides involves a complex series of enzymatic reactions. The pathway begins with the synthesis of squalene (B77637), which is then converted into the cucurbitadienol (B1255190) backbone. pbsociety.org.pl Subsequent steps involving cytochrome P450 enzymes and UDP-glucosyltransferases lead to the formation of the various mogroside compounds. wikipedia.orggoogle.com The number and placement of glucose units attached to the mogrol core are critical in determining the properties of the individual mogroside, including its taste. mdpi.comnih.gov For instance, mogrosides with four to six glucose units, such as mogroside V, are intensely sweet, while those with fewer glucose units, like the bitter-tasting mogroside IIE, are precursors in the biosynthesis of the sweeter compounds. mdpi.comnih.gov

Nomenclature and Structural Diversity of Mogroside II Isomers and Related Compounds (e.g., Mogroside IIA, Mogroside IIE, Mogroside II-A2)

The nomenclature of mogrosides reflects their structural complexity and the variety of isomers that exist. The "Mogroside II" designation generally refers to mogrosides containing two glucose units. However, the specific attachment points of these glucose units to the mogrol core lead to different isomers, each with a unique name and properties.

Mogroside II isomers and related compounds demonstrate significant structural diversity, primarily differing in the location and linkage of their two glucose moieties. iosrphr.org This variation in structure gives rise to different physical and chemical properties.

Mogroside II-A: This is a natural product isolated from Siraitia grosvenorii. glpbio.commedchemexpress.comtargetmol.com

Mogroside IIA: This isomer is a metabolite of mogroside V and has been detected in fecal samples after oral administration of mogroside V. foodstandards.gov.au

Mogroside IIE: This compound is a major component in unripe monk fruit and is considered a precursor to the sweeter mogroside V. pbsociety.org.plmdpi.com It is known for its bitter taste. mdpi.comemerald.com Mogroside IIE is converted to other mogrosides as the fruit ripens. researchgate.net

Mogroside II-A2: This is another natural compound found in Siraitia grosvenorii. smolecule.comchemfaces.com

The structural differences between these isomers are subtle yet significant, often involving the specific hydroxyl group on the mogrol backbone to which the glucose units are attached. These differences can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. iosrphr.org For example, the complete NMR assignments for Mogroside II A2 and Mogroside II E have been determined, confirming their isomeric nature. iosrphr.orgchemfaces.com

Table 1: Comparison of Mogroside II Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Natural Source | Key Characteristics |

|---|---|---|---|---|

| Mogroside II-A | C42H72O14 | 801.01 | Siraitia grosvenorii | A natural product isolated from the plant. glpbio.commedchemexpress.comtargetmol.com |

| Mogroside IIA | C42H72O14 | 801.0 | Siraitia grosvenorii | A metabolite of Mogroside V. foodstandards.gov.auqualityphytochemicals.com |

| Mogroside IIE | C42H72O14 | 799.4738 (from ESI-TOF MS) | Siraitia grosvenorii (unripe fruit) | A bitter-tasting precursor to sweeter mogrosides. pbsociety.org.plmdpi.comresearchgate.netiosrphr.orgemerald.comqualityphytochemicals.com |

| Mogroside II-A2 | C42H72O14 | 801 | Siraitia grosvenorii | A natural compound isolated from monk fruit. iosrphr.orgsmolecule.comchemfaces.comqualityphytochemicals.com |

Natural Occurrence and Isolation from Siraitia grosvenorii

Mogroside II and its analogs are naturally occurring compounds found in the fruit of Siraitia grosvenorii, a perennial vine native to southern China. wikipedia.orgmdpi.comfoodstandards.gov.au The concentration and composition of mogrosides within the fruit change significantly during maturation. researchgate.net Unripe fruits are rich in bitter-tasting mogrosides like Mogroside IIE, which are gradually converted into the sweeter, more highly glycosylated mogrosides such as Mogroside V as the fruit ripens. mdpi.comresearchgate.netemerald.com

The isolation of specific mogrosides from monk fruit extract is a multi-step process. It typically begins with the extraction of the dried fruit with a solvent like ethanol (B145695) or water to obtain a crude extract containing a mixture of mogrosides. smolecule.comacs.org This crude extract is then subjected to various chromatographic techniques to separate and purify the individual compounds. smolecule.com High-performance liquid chromatography (HPLC) is a common method used for the purification of mogrosides like Mogroside II-A2. smolecule.com Preparative chromatography systems are also employed for isolating these compounds in larger quantities. iosrphr.org

Over 100 different phytochemicals have been isolated from S. grosvenorii, with mogrosides being the most prominent. ecronicon.net The isolation and characterization of new minor mogrosides, including isomers of Mogroside II, is an ongoing area of research. acs.orgecronicon.net These studies utilize advanced analytical techniques such as 1D and 2D NMR and high-resolution mass spectrometry to determine the precise structures of these complex molecules. iosrphr.orgecronicon.net

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDCGZOHJTWGOX-KZQQMABOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies

Influence of Glycosylation Patterns on Biological Activities

The number and placement of glucose units attached to the mogrol (B2503665) core are critical determinants of the biological activities and taste profiles of mogrosides. pnas.orgmdpi.com

Sweetness: The degree of glycosylation is directly linked to the sweetness of the mogroside. Generally, compounds with four or more glucose units are sweet, while those with fewer than four are bitter. mdpi.com Mogroside V, with five glucose units, is a major sweet component in ripe Siraitia grosvenorii fruit, exhibiting a sweetness over 300 times that of sucrose. mdpi.com In contrast, Mogroside IIE, a precursor with fewer glucose units, is known for its bitter taste. mdpi.comnih.gov Siamenoside I, which also contains five glucose units, is noted to be even sweeter than Mogroside V. mdpi.com However, the relationship isn't strictly linear, as Mogroside IVA and IVE, despite having the same number of glucose units as Siamenoside I, are less sweet. frontiersin.org

Biological Activity: The glycosylation pattern also modulates other biological effects. For instance, some studies suggest that certain biological activities, like the reduction of triglyceride accumulation and the activation of AMPK, are attributable to the aglycone mogrol itself and not to the highly glycosylated Mogroside V. nih.govmdpi.com Conversely, specific glycosylated forms exhibit distinct activities. Mogroside IIIE has been shown to have the greatest inhibitory activity on nitric oxide (NO) release in LPS-induced RAW264.7 cells and to increase AMPK phosphorylation in a model of acute lung injury. mdpi.com Enzymatic modification of mogrosides, such as transglycosylation, can alter their properties. Converting the bitter Mogroside IIE into a sweet mixture through enzymatic glycosyl transfer highlights the potential to modify bioactivity through targeted glycosylation. mdpi.comnih.gov

| Mogroside | Number of Glucose Units | Observed Biological/Taste Effect | Reference |

|---|---|---|---|

| Mogroside V | 5 | Intensely sweet; poor oral bioavailability compared to mogrol. | mdpi.comresearchgate.net |

| Siamenoside I | 5 | Reported as the sweetest mogroside. | mdpi.com |

| Mogroside IVA/IVE | 5 | Less sweet than Siamenoside I. | frontiersin.org |

| Mogroside IIE | Fewer than 4 (specifically 2) | Bitter taste; precursor to sweeter mogrosides. Inhibits digestive enzymes. | mdpi.comnih.gov |

| Mogroside IIIE | 3 | Potent inhibitor of NO release; activates AMPK in lung injury models. | mdpi.com |

Role of the Cucurbitane Aglycone (Mogrol) in Bioactivity

Mogrol, the triterpenoid (B12794562) aglycone of all mogrosides, is a pharmacologically active ingredient in its own right. oup.comebi.ac.uk It serves as the fundamental structure upon which glycosylation occurs to form the various mogrosides. nih.govmdpi.com

Anticancer and Anti-inflammatory Effects: Mogrol has demonstrated significant anti-cancer activity. It can suppress the growth of leukemia cells by inhibiting the ERK1/2 and STAT3 signaling pathways, leading to apoptosis. ebi.ac.uk It also enhances the expression of p21, causing cell cycle arrest. oup.com In terms of inflammation, mogrol has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in cell-based assays. nih.govmdpi.com

Metabolic Regulation: Studies indicate that mogrol is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov Its ability to activate AMPK is significantly better than that of Mogroside V. nih.gov Mogrol, but not mogrosides, was found to suppress triglyceride accumulation in preadipocytes by affecting key signaling pathways involved in adipogenesis. ebi.ac.uk This suggests that the deglycosylation of mogrosides to mogrol in the body may be a crucial step for certain biological effects. ebi.ac.uk

| Activity | Mechanism/Observation | Reference |

|---|---|---|

| Anticancer | Inhibits ERK1/2 and STAT3 pathways; induces apoptosis in leukemia cells. | oup.comebi.ac.uk |

| Anti-inflammatory | Reduces pro-inflammatory cytokines (TNF-α, IL-6) and NO production. | nih.govmdpi.com |

| Metabolic Regulation | Potent AMPK activator (EC50 of 4.2 μM); suppresses triglyceride accumulation. | nih.govebi.ac.uk |

Stereochemical Configuration and Activity Modulation

The three-dimensional arrangement of atoms, or stereochemistry, within the mogroside molecule plays a subtle yet crucial role in modulating its activity, particularly its taste.

Influence on Sweetness: The stereoconfiguration of the glycosidic bonds is a key factor in determining the taste of a mogroside. mdpi.comresearchgate.net For example, the difference between the very bitter Mogroside III and the nearly tasteless compound 1, produced via enzymatic transglycosylation, lies in the stereochemistry of a glycosidic bond. nih.gov While natural mogrosides typically have β-glycosidic bonds, the introduction of α-glycosidic bonds through enzymatic methods can significantly reduce sweetness compared to their natural counterparts like Mogroside V. nih.govmdpi.com

Impact on Receptor Interaction: While not extensively detailed for Mogroside II-A specifically, studies on similar triterpenoid glycosides, such as ginsenosides, show that stereochemistry is critical for their modulatory effects on receptors like P2X7. nih.gov For instance, the 20(S) epimer of ginsenoside Rg3 was active, while the 20(R) epimer was not, highlighting the importance of specific spatial arrangements for biological interaction. nih.gov This principle likely extends to mogrosides, where the orientation of hydroxyl and glycosyl groups influences how they fit into biological targets.

Impact of Side-Chain Modifications on Activity

Modifications to the side chain of the mogrol aglycone can significantly alter the biological properties of the resulting compounds.

Cytotoxicity and Anticancer Activity: Research has shown that modifications to the side chain of mogrol can enhance its anti-tumor cytotoxicity. oup.com This suggests that the side chain is a viable target for developing more potent anticancer agents based on the mogrol scaffold.

Taste and Other Biological Activities: Hydroxylation of the side-chain double bond can transform bitter 11-oxo-mogrosides into sweet compounds. mdpi.com This indicates that even minor changes to the side chain can have a profound impact on taste. Furthermore, comparing Mogroside V and 11-oxo-mogroside V reveals differences in their antioxidant activities; Mogroside V is more effective at scavenging hydroxyl radicals, whereas 11-oxo-mogroside V is better at scavenging superoxide (B77818) and hydrogen peroxide. mdpi.com This demonstrates that side-chain modifications can fine-tune the specific biological activities of these compounds.

Mechanistic Investigations of Biological Activities of Mogroside Ii and Its Analogs

Anti-inflammatory Mechanisms

Mogroside II A and its related compounds, known as mogrosides, have demonstrated significant anti-inflammatory effects through various mechanisms. These compounds are primarily extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit. nih.govscirp.org

Research indicates that mogrosides can effectively modulate the production of several key pro-inflammatory molecules. In studies using lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells, mogrosides have been shown to down-regulate the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6). nih.govacs.org This leads to a reduction in the production of nitric oxide (NO), prostaglandins, and IL-6. tandfonline.comtandfonline.com

Specifically, Mogroside V, a related compound, has been observed to inhibit the production of tumor necrosis factor-α (TNF-α), IL-1β, and IL-6 in various inflammatory models. rsc.orgtargetmol.com It also reduces the levels of iNOS and COX-2. targetmol.comnih.gov Similarly, extracts containing mogrosides have been shown to decrease the secretion of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. researchgate.net

Mogroside II E has been found to selectively decrease the level of IL-9 in a mouse model of acute pancreatitis, without significantly affecting other inflammatory mediators like IL-1β, TNF-α, or IL-6. nih.gov In neuroinflammatory conditions, Mogroside V has been shown to significantly inhibit the LPS-induced production of TNF-α, IL-1β, IL-18, IL-6, COX-2, and iNOS in microglial cells. nih.gov

Interactive Table: Effect of Mogrosides on Pro-inflammatory Cytokines and Mediators

| Compound/Extract | Model System | Pro-inflammatory Molecule | Effect | Reference(s) |

| Mogrosides | LPS-induced RAW 264.7 cells | iNOS, COX-2, IL-6, NO | Inhibition/Down-regulation | tandfonline.com, tandfonline.com, acs.org, nih.gov |

| Mogroside V | OVA-induced asthmatic mice, LPS-treated RAW 264.7 cells | TNF-α, IL-1β, IL-2, IL-6, NO, COX-2, iNOS | Inhibition | rsc.org |

| Mogroside V | LPS-induced acute lung injury model | IL-1β, IL-6, TNF-α, COX-2, iNOS | Reduction | targetmol.com |

| Mogroside II E | Acute pancreatitis mice | IL-9 | Decreased level | nih.gov |

| Mogroside V | LPS-induced BV-2 microglial cells | TNF-α, IL-1β, IL-18, IL-6, COX-2, iNOS | Inhibition | nih.gov |

| S. grosvenorii Residual Extract (SGRE) | LPS-induced RAW264.7 cells | NO, iNOS, COX-2, PGE2, IL-1β, IL-6, TNF-α | Reduction | nih.gov |

The anti-inflammatory effects of mogrosides are largely attributed to their ability to inhibit key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. mdpi.comfrontiersin.org The activation of the NF-κB pathway is a critical step in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. nih.gov

Mogroside V has been shown to block the NF-κB signaling pathway, which contributes to its anti-inflammatory effects. frontiersin.org In LPS-induced neuroinflammation, Mogroside V was found to inhibit the TLR4-MyD88 cascade, a key upstream activator of NF-κB. nih.gov Similarly, Mogroside IIIE has been shown to inhibit the activation of the TLR4/MyD88/NF-κB signaling pathway in a model of myocardial fibrosis. nih.govnih.gov

Furthermore, extracts of S. grosvenorii have been found to inhibit the activation of NF-κB by interfering with the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/inhibitor of kappa B kinase (IKK) and mitogen-activated protein kinase (MAPK) pathways. nih.govfrontiersin.org The inhibition of these pathways leads to the downregulation of iNOS and COX-2 expression. frontiersin.org

The anti-inflammatory properties of mogrosides have been extensively studied in cellular models, particularly in macrophages. Macrophages are key immune cells that, when activated by stimuli like LPS, produce a range of inflammatory mediators. tandfonline.com

In LPS-stimulated RAW 264.7 macrophages, mogrosides have been shown to dose-dependently inhibit the release of cyclooxygenase-2 and the mRNA expression of inducible nitric oxide synthase and IL-6. tandfonline.com This demonstrates that mogrosides exert their anti-inflammatory activity by directly targeting the inflammatory response in these immune cells. tandfonline.com

Studies with Mogroside V have further elucidated these cellular responses. In LPS-treated RAW 264.7 cells, Mogroside V significantly inhibited the production of various pro-inflammatory cytokines and mediators. rsc.orgtargetmol.com It also mitigated the release of reactive oxygen species (ROS) in these cells. rsc.org In a model of neuroinflammation using BV-2 microglial cells, Mogroside V was also effective at suppressing the production of pro-inflammatory factors. nih.gov

Interactive Table: Cellular Anti-inflammatory Responses of Mogrosides in Macrophage Models

| Compound | Cell Line | Inducer | Key Findings | Reference(s) |

| Mogrosides | RAW 264.7 | LPS | Inhibited release of COX-2 and mRNA expression of iNOS and IL-6. | tandfonline.com, tandfonline.com |

| Mogroside V | RAW 264.7 | LPS | Inhibited production of TNF-α, IL-1β, IL-2, IL-6, NO, COX-2, iNOS; Mitigated ROS release. | rsc.org, targetmol.com |

| Mogroside V | BV-2 (microglia) | LPS | Suppressed production of TNF-α, IL-1β, IL-18, IL-6, COX-2, iNOS. | nih.gov |

| S. grosvenorii Residual Extract (SGRE) | RAW264.7 | LPS | Decreased NO production; Reduced levels of COX-2, iNOS, PGE2, IL-1β, IL-6, TNF-α. | nih.gov |

Anticancer and Antitumor Mechanisms

Emerging research has highlighted the potential of mogrosides and their aglycone, mogrol (B2503665), in cancer therapy. Their mechanisms of action involve the inhibition of cancer cell growth and the induction of programmed cell death.

Mogrosides have been shown to inhibit the proliferation of various cancer cell lines. scirp.orgscivisionpub.com For instance, certain mogroside-containing products significantly reduced the viability of human prostate (PC-3) and bladder (T24) cancer cells in a dose-dependent manner. scirp.org This inhibition of cell proliferation is often linked to the induction of cell cycle arrest. scirp.orgscivisionpub.com Studies have shown that treatment with these products can lead to an accumulation of cells in the G1 phase of the cell cycle, preventing them from proceeding to the S phase and thus halting cell division. scirp.orgscivisionpub.com

Mogrol, the precursor to mogrosides, has also demonstrated potent anti-proliferative effects. mdpi.com In human leukemia K562 cells, mogrol inhibited cell growth in a dose- and time-dependent manner. mdpi.com This effect was associated with cell cycle arrest in the G0/G1 phase. mdpi.com Similarly, mogrol has been shown to significantly reduce the proliferation of non-small cell lung cancer cell lines. mdpi.com

A key mechanism underlying the anticancer activity of mogrosides is the induction of apoptosis, or programmed cell death. Apoptosis is a crucial process for eliminating damaged or cancerous cells. mdpi.com

Studies have shown that mogroside treatment can upregulate the tumor suppressor protein p53. nih.gov The p53 protein plays a critical role in initiating apoptosis in response to cellular stress. mdpi.com Concurrently, mogrosides have been found to downregulate anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). tandfonline.comresearchgate.net The Bcl-2 family of proteins are key regulators of the apoptotic process, with proteins like Bcl-2 and Bcl-xL acting to prevent cell death. mdpi.com By decreasing the levels of these anti-apoptotic proteins, mogrosides shift the balance towards apoptosis.

Mogrol has been shown to induce apoptosis in leukemia cells by suppressing the expression of Bcl-2. mdpi.come-century.us This downregulation of Bcl-2 is a critical step in promoting tumor cell apoptosis. tandfonline.comresearchgate.net In human melanoma cells, a reduction in both Bcl-2 and Bcl-xL expression was linked to the induction of apoptosis. nih.gov

Interactive Table: Molecular Targets of Mogrosides in Apoptosis Induction

| Compound/Analog | Cancer Cell Line(s) | Pro-Apoptotic Effect | Anti-Apoptotic Effect | Reference(s) |

| Mogroside IVe | Colorectal (HT29), Throat (Hep-2) | Upregulation of p53 | - | nih.gov |

| Mogrol | Leukemia (K562) | - | Downregulation of Bcl-2 | e-century.us, mdpi.com |

| Mogrol | General | - | Downregulation of Bcl-2 and Bcl-xL | tandfonline.com, researchgate.net |

| Antisense Oligonucleotide | Human Melanoma (C8161) | - | Reduction of Bcl-2 and Bcl-xL | nih.gov |

Cell Cycle Arrest Induction

Mogroside analogs have been shown to exert anticancer effects by inducing cell cycle arrest, primarily at the G0/G1 or G1 phase. The aglycone metabolite, mogrol, has been identified as a key player in this process. In human leukemia K562 cells, mogrol treatment led to an arrest in the G0/G1 phase of the cell cycle. medchemexpress.com This was associated with an enhanced expression of the p21 protein, a well-known cell cycle inhibitor. medchemexpress.comrsc.org By halting cell development from the G1 to the S phase, mogrol effectively inhibits tumor cell proliferation. medchemexpress.comnih.gov

Similarly, studies on commercial mogroside-based extracts demonstrated that certain formulations could induce a G1 cell cycle arrest in both prostate (PC-3) and bladder (T24) cancer cells. ebi.ac.ukfrontiersin.orgscirp.org This arrest prevents cells from entering the S phase, thereby stopping cell division and growth. ebi.ac.ukmdpi.com The accumulation of cells in the G1 phase is a direct contributor to the observed reduction in cancer cell viability. mdpi.com This mechanism is often linked to the induction of endoplasmic reticulum (ER) stress. ebi.ac.ukfrontiersin.org

Table 1: Effects of Mogroside Analogs on Cell Cycle Arrest

| Compound/Extract | Cell Line | Effect | Key Mediators |

|---|---|---|---|

| Mogrol | K562 (Leukemia) | G0/G1 phase arrest | p21 upregulation medchemexpress.comrsc.org |

| Mogroside Extracts (LLE, MOG) | PC-3 (Prostate Cancer), T24 (Bladder Cancer) | G1 phase arrest ebi.ac.ukfrontiersin.orgscirp.org | Linked to ER stress ebi.ac.ukfrontiersin.org |

Modulation of Cellular Signaling Pathways (e.g., ERK1/2, STAT3, p-ERK1, MMP-9)

The anticancer activities of mogroside analogs are mediated through the modulation of critical cellular signaling pathways involved in cell proliferation, survival, and metastasis.

ERK1/2 and STAT3 Pathways: Mogrol has been shown to inhibit the proliferation of leukemia cells by suppressing both the ERK1/2 and STAT3 pathways. rsc.orgmedchemexpress.com Specifically, it reduces the phosphorylation of ERK1/2 (p-ERK1/2) and STAT3 (p-STAT3). medchemexpress.comrsc.org The signal transducer and activator of transcription 3 (STAT3) is often continuously activated in cancer cells, promoting proliferation and inhibiting apoptosis. medchemexpress.comnih.gov By inhibiting the phosphorylation of STAT3, mogrol blocks this signaling cascade, which contributes to its tumor-killing activity. medchemexpress.comnih.gov This inhibition also leads to the suppression of anti-apoptotic proteins like Bcl-2, further promoting cancer cell death. medchemexpress.comrsc.org

p53 and MMP-9 Pathways: Mogroside IVe has demonstrated inhibitory activity against colorectal and laryngeal cancers. medchemexpress.comresearchgate.net Its mechanism involves the upregulation of the tumor suppressor protein p53 and the downregulation of matrix metallopeptidase 9 (MMP-9) and phosphorylated ERK1/2. researchgate.netfrontiersin.org MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. By downregulating MMP-9, Mogroside IVe can potentially inhibit tumor spread. frontiersin.org

Table 2: Modulation of Signaling Pathways by Mogroside Analogs

| Compound | Target Pathway | Effect | Cancer Type Studied |

|---|---|---|---|

| Mogrol | ERK1/2 and STAT3 | Inhibition of p-ERK1/2 and p-STAT3 medchemexpress.comrsc.org | Leukemia rsc.org |

| Mogroside IVe | p53, p-ERK1/2, MMP-9 | Upregulation of p53, downregulation of p-ERK1/2 and MMP-9 researchgate.netfrontiersin.org | Colorectal and Laryngeal Cancer researchgate.netfrontiersin.org |

Antidiabetic and Hypoglycemic Mechanisms

Mogrosides and their metabolites exhibit significant antidiabetic properties through various interconnected mechanisms, including the regulation of key metabolic pathways.

Regulation of AMP-activated Protein Kinase (AMPK) Pathway

The activation of AMP-activated protein kinase (AMPK) is a central mechanism for the hypoglycemic and hypolipidemic effects of mogrosides. AMPK acts as a master regulator of cellular energy balance. medchemexpress.com Mogrol, the aglycone of mogrosides, has been found to activate AMPK. medchemexpress.comnih.gov This activation is a potential therapeutic strategy for metabolic disorders like diabetes. medchemexpress.com

Studies have shown that Mogroside V, Mogroside IIIE, and mogroside-rich extracts can all activate the AMPK pathway.

A mogroside-rich extract was found to dose-dependently activate hepatic AMPK signaling in diabetic mice. rsc.orgnih.gov

Mogroside V was shown to improve hepatic steatosis by regulating lipid metabolism in an AMPK-dependent manner. ebi.ac.uk

Mogroside IIIE alleviates high-glucose-induced injury in podocytes through the activation of the AMPK/SIRT1 signaling pathway. researchgate.netdovepress.comnih.gov

A specific fraction of Luohanguo extract, rich in Mogroside IIA1 and Mogroside IA1, was shown to exert antidiabetic effects by activating liver AMPK in T2DM rats. emerald.com

Effects on Gluconeogenesis and Glucose Uptake

Mogrosides contribute to lowering blood glucose levels by influencing both glucose production (gluconeogenesis) and uptake. Activation of the AMPK pathway by mogrosides leads to the inhibition of genes that express key gluconeogenic enzymes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govglpbio.com This suppression of the gluconeogenesis pathway reduces the liver's output of glucose into the bloodstream. nih.gov

In addition to suppressing glucose production, mogrosides have been shown to enhance glucose uptake in cells. An in vitro study on HepG2 cells demonstrated that various isolated mogrosides had potent effects on stimulating glucose uptake, comparable to or greater than the antidiabetic drug metformin. nih.gov Mogroside V has also been found to recover metabolic processes related to glycolysis and gluconeogenesis in the ovaries of PCOS rats. nih.gov

Improvement of Insulin (B600854) Sensitivity and Glucose Metabolism (e.g., PI3K/Akt pathway, GLP-1 regulation)

Mogrosides can ameliorate insulin resistance, a hallmark of type 2 diabetes. Mogroside V has been shown to improve insulin sensitivity and regulate glucose metabolism by modulating the PI3K/Akt signaling pathway, which is crucial for insulin signal transduction. frontiersin.org In T2DM rats, Mogroside V treatment upregulated the expression of key components of this pathway, including PI3K and GLUT2, leading to enhanced glycogen (B147801) synthesis and glucose transport. frontiersin.org

Furthermore, mogrosides can regulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion in a glucose-dependent manner. glpbio.com A specific fraction of mogrosides, containing high amounts of Mogroside IIA1 and Mogroside IA1, was found to exert its antidiabetic effects in part by increasing GLP-1 levels in T2DM rats. emerald.com

Modulation of Hepatic Fatty Acid Oxidation and Blood Lipid Profiles

Beyond glucose metabolism, mogrosides also play a significant role in lipid metabolism. Mogroside-rich extracts and specific analogs like Mogroside V can improve disordered blood lipid profiles. medchemexpress.com

In diabetic mice, mogroside-rich extracts were found to enhance hepatic fatty acid oxidation while downregulating genes involved in lipogenesis (fat synthesis). frontiersin.orgnih.gov This shift towards fat burning helps reduce lipid accumulation in the liver. Specifically, Mogroside V has been shown to protect against hepatic steatosis (fatty liver) by upregulating lipolysis and fatty acid oxidation and downregulating de novo lipogenesis, an effect mediated by AMPK activation. ebi.ac.uk Treatment with mogroside-rich extracts leads to a reduction in serum total cholesterol and triglycerides, and an improvement in high-density lipoprotein cholesterol levels. medchemexpress.com Similarly, a fraction rich in Mogroside IIA1 significantly decreased triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels in T2DM rats. emerald.com Recent studies also show that mogroside treatment can modulate key metabolic pathways, including fatty acid metabolism, in models of Parkinson's disease. frontiersin.org

Table 3: Antidiabetic and Hypoglycemic Mechanisms of Mogroside Analogs

| Mechanism | Compound/Extract | Key Findings | Model System |

|---|---|---|---|

| AMPK Activation | Mogroside-rich extract, Mogrol, Mogroside IIA1, Mogroside IIIE, Mogroside V | Activates hepatic AMPK signaling nih.govnih.govebi.ac.ukemerald.com | Diabetic mice/rats, HepG2 cells, Podocytes nih.govnih.govresearchgate.netemerald.com |

| Gluconeogenesis Inhibition | Mogroside-rich extract | Downregulates gluconeogenic genes (G6Pase, PEPCK) rsc.orgnih.gov | Diabetic mice rsc.org |

| Glucose Uptake Enhancement | Mogrosides (general) | Potent stimulation of glucose uptake nih.gov | HepG2 cells nih.gov |

| Insulin Sensitivity (PI3K/Akt) | Mogroside V | Upregulates PI3K, GLUT2; enhances glycogen synthesis frontiersin.org | T2DM rats frontiersin.org |

| GLP-1 Regulation | Mogroside IIA1-rich fraction | Increases GLP-1 levels emerald.com | T2DM rats emerald.com |

| Hepatic Fatty Acid Oxidation | Mogroside V, Mogroside-rich extract | Enhances fatty acid oxidation, reduces lipogenesis nih.govebi.ac.uk | High-fat diet mice, LO2 cells ebi.ac.uk |

| Blood Lipid Profile Improvement | Mogroside-rich extract, Mogroside IIA1-rich fraction | Lowers TC, TG, LDL-C; Increases HDL-C medchemexpress.comemerald.com | Diabetic mice/rats medchemexpress.comemerald.com |

Antioxidant Mechanisms

Mogroside II and its analogs, particularly Mogroside V, have demonstrated notable antioxidant properties through various mechanisms. These compounds can directly neutralize harmful free radicals and also bolster the body's endogenous antioxidant defenses, thereby mitigating cellular damage caused by oxidative stress.

Mogrosides have shown the ability to directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can damage cells.

Hydroxyl and Superoxide (B77818) Anion Radicals: Mogroside extracts have been found to effectively eliminate hydroxyl radicals and superoxide anion radicals. frontiersin.org The scavenging effect shows a dose-dependent relationship, increasing with higher concentrations of the mogroside extract. frontiersin.org

DPPH and ABTS Radicals: Mogroside extracts are moderate scavengers of DPPH and ABTS radicals. researchgate.net

Hydrogen Peroxide: Mogroside V and 11-oxo-mogroside V have been identified as scavengers of hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net 11-oxo-mogroside V, in particular, shows a higher scavenging effect on H₂O₂ compared to mogroside V. frontiersin.orgresearchgate.net

Inhibiting Lipid Peroxidation: Mogrosides can inhibit the production of malondialdehyde (MDA) in liver mitochondria and the oxidative hemolysis of rat erythrocytes, which are processes indicative of lipid peroxidation. mdpi.com They also protect liver tissues from peroxidative damage induced by ferrous ions and hydrogen peroxide. mdpi.com

A comparative study on the antioxidant activities of Mogroside V and 11-oxo-mogroside V revealed distinct scavenging preferences. While Mogroside V is more effective at scavenging hydroxyl radicals, 11-oxo-mogroside V demonstrates superior activity against superoxide anions and hydrogen peroxide. frontiersin.orgresearchgate.net Furthermore, 11-oxo-mogroside V has a significant inhibitory effect on DNA damage induced by hydroxyl radicals. researchgate.net

Table 1: Direct Free Radical Scavenging Capabilities of Mogrosides

| Radical/Species | Mogroside Analog | Observed Effect | Citation |

|---|---|---|---|

| Hydroxyl Radicals (•OH) | Mogroside Extract, Mogroside V | Scavenging activity | frontiersin.orgresearchgate.net |

| Superoxide Anion (O₂⁻) | Mogroside Extract, 11-oxo-mogroside V | Scavenging activity | frontiersin.orgresearchgate.net |

| DPPH Radicals | Mogroside Extract | Moderate scavenging activity | researchgate.net |

| ABTS Radicals | Mogroside Extract | Moderate scavenging activity | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Mogroside V, 11-oxo-mogroside V | Scavenging activity | mdpi.comresearchgate.net |

| Lipid Peroxidation | Mogrosides | Inhibition of MDA production | mdpi.com |

Beyond direct scavenging, mogrosides and their analogs can alleviate oxidative stress by enhancing the body's own antioxidant systems.

Enhancing Endogenous Antioxidant Enzymes: In skin fibroblasts subjected to hydrogen peroxide-induced oxidative stress, Mogroside V was found to increase the activities of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). nih.gov This enhancement of the cellular antioxidant defense system helps to neutralize ROS and reduce cellular damage. nih.gov

Reducing Intracellular ROS: In a model of palmitic acid-induced oxidative stress in mouse insulinoma cells, mogrosides significantly reduced the concentration of intracellular ROS. bvsalud.orgnih.gov Similarly, Mogroside V has been shown to reduce ROS levels in skin fibroblasts and oocytes. mdpi.comnih.govfrontiersin.org

Regulating Gene Expression: Mogrosides have been observed to restore the mRNA expression levels of glucose transporter-2 (GLUT2) and pyruvate (B1213749) kinase in insulinoma cells under oxidative stress, suggesting a regulatory role in glucose metabolism which can be impacted by oxidative stress. bvsalud.orgnih.gov

Table 2: Attenuation of Oxidative Stress by Mogrosides

| Mechanism | Mogroside Analog | Cell/Animal Model | Key Findings | Citation |

|---|---|---|---|---|

| Increased Antioxidant Enzyme Activity | Mogroside V | Mouse Skin Fibroblasts | Increased SOD, GSH-Px, and CAT activities | nih.gov |

| Reduced Intracellular ROS | Mogrosides, Mogroside V | Mouse Insulinoma NIT-1 Cells, Skin Fibroblasts, Oocytes | Decreased ROS levels | nih.govbvsalud.orgnih.govfrontiersin.org |

| Gene Expression Regulation | Mogrosides | Mouse Insulinoma NIT-1 Cells | Restored mRNA levels of GLUT2 and pyruvate kinase | bvsalud.orgnih.gov |

Neuroprotective Mechanisms

Mogrosides and their aglycone, mogrol, exhibit significant neuroprotective effects through the modulation of inflammatory pathways and the inhibition of glial cell over-activation, which are key factors in the pathogenesis of neurodegenerative diseases.

A primary mechanism underlying the neuroprotective effects of mogrosides is the suppression of neuroinflammatory responses, often mediated by the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Pro-inflammatory Cytokines: Mogrol has been shown to downregulate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the brain. mdpi.com This reduction in inflammatory mediators helps to create a less hostile environment for neurons.

Suppression of NF-κB Pathway: Mogrol treatment can suppress the expression of NF-κB p65, a key component of the NF-κB pathway. mdpi.com By inhibiting the degradation of IκBα, an inhibitor of NF-κB, mogrol prevents the translocation of p65 to the nucleus, thereby blocking the transcription of inflammatory genes. mdpi.comnih.gov

TLR4-MyD88 Pathway Inhibition: Mogroside V has been found to inhibit the toll-like receptor 4 (TLR4)-myeloid differentiation factor 88 (MyD88) signaling pathway. nih.gov TLR4 activation by stimuli like lipopolysaccharide (LPS) typically leads to the activation of NF-κB and subsequent inflammation. nih.govresearchgate.net By blocking this pathway, Mogroside V effectively reduces the production of inflammatory proteins. nih.gov

Microglia are the resident immune cells of the central nervous system, and their over-activation contributes to neuroinflammation and neuronal damage.

Reduced Microglial Activation: Mogrol has been demonstrated to reduce the over-activation of microglia. mdpi.com In studies using models of neuroinflammation, mogrol treatment led to a decrease in the number of Iba1-positive cells, a marker for activated microglia, in the hippocampus. mdpi.com

Inhibition of Pro-inflammatory Mediators: Mogroside V has been shown to significantly inhibit the production of pro-inflammatory factors such as TNF-α, IL-1β, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in activated microglial cells. nih.gov This suppression of inflammatory mediators helps to protect neurons from damage. nih.gov

Protection against Neurotoxicity: By inhibiting microglial activation and the subsequent release of inflammatory molecules, mogrosides can protect against the neurotoxic effects associated with chronic neuroinflammation. nih.govnih.gov

Table 3: Neuroprotective Mechanisms of Mogrosides and Mogrol

| Mechanism | Compound | Model | Key Findings | Citation |

|---|---|---|---|---|

| Reduction of Neuroinflammation | ||||

| Inhibition of Pro-inflammatory Cytokines | Mogrol, Mogroside V | Mouse Brain, BV-2 Microglial Cells | Decreased IL-1β, IL-6, TNF-α | mdpi.comnih.gov |

| Suppression of NF-κB Pathway | Mogrol | Mouse Brain | Suppressed NF-κB p65 expression, inhibited IκBα degradation | mdpi.comnih.gov |

| Inhibition of TLR4-MyD88 Pathway | Mogroside V | BV-2 Microglial Cells | Suppressed TLR4 and MyD88 expression | nih.gov |

| Inhibition of Microglial Over-activation | ||||

| Reduced Microglial Activation | Mogrol | Mouse Hippocampus | Decreased number of Iba1-positive cells | mdpi.com |

| Inhibition of Pro-inflammatory Mediators | Mogroside V | BV-2 Microglial Cells | Inhibited TNF-α, IL-1β, IL-6, COX-2, iNOS | nih.gov |

Organ-Protective Mechanisms (e.g., Lung, Pancreas)

Mogrosides and their metabolites have demonstrated protective effects in various organs, including the lungs and pancreas, primarily through their anti-inflammatory and antioxidant properties.

Lung Protection:

Acute Lung Injury (ALI): Mogroside IIIE and Mogroside V have been shown to alleviate lipopolysaccharide (LPS)-induced ALI in mice. dovepress.comfrontiersin.org The protective mechanism of Mogroside IIIE involves the inhibition of the TLR4/MAPK/NF-κB signaling pathway, partly through the activation of AMPK. dovepress.com Mogroside V protects against ALI by blocking the NF-κB signaling pathway, which leads to reduced inflammatory cell infiltration and production of pro-inflammatory cytokines. frontiersin.org Mogroside IIE alleviates ALI by inhibiting the Pla2g2a-EGFR signaling pathway, which in turn downregulates AKT and mTOR. sciopen.comresearchgate.net

Pulmonary Fibrosis: Mogrosides have shown a protective effect against pulmonary fibrosis by inhibiting fibroblast activation and collagen deposition, which is regulated by the toll-like receptor 4 (TLR4) pathway. ecronicon.net Mogroside IIIE has been specifically identified as an effective inhibitor of pulmonary fibrosis in both in vitro and in vivo models. mdpi.com

Pancreatic Protection:

Pancreatitis: Mogroside IIE has been found to protect against acute pancreatitis. nih.gov It works by decreasing the activity of digestive enzymes like trypsin and cathepsin B in pancreatic acinar cells. nih.gov The mechanism appears to involve the inhibition of the interleukin 9 (IL-9)/IL-9 receptor signaling pathway. nih.gov

Pancreatic Cancer: Mogroside V has demonstrated tumor growth inhibitory activity in pancreatic cancer models by promoting apoptosis and cell cycle arrest, which may be partially mediated through the regulation of the STAT3 signaling pathway. nih.gov

Pancreatic β-cell Protection: Mogrosides have shown antioxidant effects in pancreatic β-cells under oxidative stress, reducing intracellular ROS and regulating the expression of genes involved in glucose metabolism. bvsalud.orgnih.gov This suggests a potential role in protecting against diabetes-related pancreatic damage. bvsalud.orgnih.gov

Table 4: Organ-Protective Mechanisms of Mogrosides

| Organ | Condition | Mogroside Analog | Mechanism of Action | Citation |

|---|---|---|---|---|

| Lung | Acute Lung Injury | Mogroside IIIE | Inhibition of TLR4/MAPK/NF-κB pathway via AMPK activation | dovepress.com |

| Acute Lung Injury | Mogroside V | Blocking of NF-κB signaling pathway | frontiersin.org | |

| Acute Lung Injury | Mogroside IIE | Inhibition of Pla2g2a-EGFR signaling pathway | sciopen.comresearchgate.net | |

| Pulmonary Fibrosis | Mogrosides, Mogroside IIIE | Inhibition of fibroblast activation via TLR4 pathway | mdpi.comecronicon.net | |

| Pancreas | Acute Pancreatitis | Mogroside IIE | Inhibition of IL-9/IL-9R signaling, decreased digestive enzyme activity | nih.gov |

| Pancreatic Cancer | Mogroside V | Promotion of apoptosis and cell cycle arrest via STAT3 pathway regulation | nih.gov | |

| Pancreatic β-cell Protection | Mogrosides | Reduction of intracellular ROS, regulation of glucose metabolism genes | bvsalud.orgnih.gov |

Attenuation of Acute Lung Injury (ALI) via Specific Pathways (Specific to Mogroside IIE)

Mogroside IIE has demonstrated a protective role against acute lung injury (ALI), a severe inflammatory condition in the lungs. researchgate.netsciopen.com Research indicates that its mechanism of action involves the modulation of specific signaling pathways, particularly the Pla2g2a-EGFR-AKT-mTOR axis. researchgate.netsciopen.com

Studies using a lipopolysaccharide (LPS)-induced ALI model in both mice and MH-S cells (a murine alveolar macrophage cell line) have elucidated the anti-inflammatory action of Mogroside IIE. sciopen.com The findings reveal that Mogroside IIE alleviates LPS-induced lung damage by inhibiting the activation of secreted phospholipase A2 type IIA (Pla2g2a) and the epidermal growth factor receptor (EGFR). sciopen.com Co-immunoprecipitation experiments have confirmed a direct interaction between Pla2g2a and EGFR. sciopen.com

The protective effects of Mogroside IIE against inflammation and damage in ALI are significantly dependent on the subsequent downregulation of the protein kinase B (AKT) and the mammalian target of rapamycin (B549165) (mTOR). researchgate.netsciopen.com By inhibiting the Pla2g2a-EGFR interaction, Mogroside IIE effectively suppresses the activation of the downstream AKT-mTOR signaling pathway. sciopen.com Knockdown of Pla2g2a expression via siRNA in MH-S cells altered the anti-inflammatory and anti-oxidant activities of Mogroside IIE, further confirming Pla2g2a as a key target. researchgate.net Conversely, overexpression of Pla2g2a was found to disrupt the therapeutic effects of Mogroside IIE. researchgate.net This positions Pla2g2a as a potential therapeutic target for treating ALI, with Mogroside IIE acting as a natural inhibitor. sciopen.com

While the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK)/nuclear factor-κB (NF-κB) axis is a known pathway in ALI, detailed studies have linked its modulation more directly to another analog, Mogroside IIIE, rather than Mogroside IIE. nih.govdovepress.com

Table 1: Key Proteins in the Pla2g2a-EGFR-AKT-mTOR Pathway Modulated by Mogroside IIE

| Protein | Full Name | Role in ALI Pathogenesis | Effect of Mogroside IIE |

| Pla2g2a | Secreted Phospholipase A2 type IIA | An acute-phase protein that is significantly upregulated in lung injury and promotes inflammation. researchgate.net | Inhibition of expression and activity. sciopen.com |

| EGFR | Epidermal Growth Factor Receptor | Interacts with and is activated by Pla2g2a, contributing to the inflammatory cascade. sciopen.com | Inhibition of activation. sciopen.com |

| AKT | Protein Kinase B | A downstream signaling molecule activated by EGFR, promoting cell survival and inflammation. researchgate.net | Downregulation/inhibition of phosphorylation. researchgate.netresearchgate.net |

| mTOR | Mammalian Target of Rapamycin | A key regulator of cell growth and proliferation, activated downstream of AKT. researchgate.net | Downregulation/inhibition of phosphorylation. researchgate.netresearchgate.net |

Inhibition of Digestive Enzymes through Interleukin-9 (IL-9) Signaling (Specific to Mogroside IIE)

Mogroside IIE has been shown to ameliorate acute pancreatitis (AP) by targeting intracellular digestive enzyme activation. tandfonline.comnih.gov This protective mechanism is mediated through the suppression of the Interleukin 9 (IL-9)/Interleukin 9 Receptor (IL-9R) signaling pathway. nih.govfrontiersin.org

In experimental models of AP using the pancreatic acinar cell line AR42J and primary acinar cells, Mogroside IIE decreased the activity of key digestive enzymes, trypsin and cathepsin B, in a dose- and time-dependent manner. nih.gov The activation of these enzymes is a critical event in the pathogenesis of AP. frontiersin.org

Further investigation in a mouse model of AP revealed that Mogroside IIE treatment significantly decreased the serum levels of lipase (B570770) and amylase. nih.gov A multi-cytokine array identified that Mogroside IIE specifically reduced the level of IL-9. nih.gov The crucial role of this cytokine was confirmed when the administration of exogenous IL-9 counteracted the beneficial effects of Mogroside IIE, reversing the reduction in trypsin and cathepsin B activity. nih.gov Conversely, using an IL-9 receptor antibody to neutralize IL-9's effect restored the protective activity of Mogroside IIE. nih.gov These findings provide strong evidence that Mogroside IIE ameliorates AP by downregulating the IL-9/IL-9R pathway, which in turn inhibits the activation of digestive enzymes. nih.govresearchgate.net

Table 2: Molecules Involved in Mogroside IIE's Inhibition of Digestive Enzymes

| Molecule/Enzyme | Role in Acute Pancreatitis | Effect of Mogroside IIE |

| Interleukin-9 (IL-9) | A cytokine that promotes the activation of digestive enzymes. nih.gov | Decreases the level and signaling activity. nih.gov |

| IL-9 Receptor (IL-9R) | Binds to IL-9 to initiate the downstream signaling cascade leading to enzyme activation. nih.gov | Signaling is suppressed due to lower IL-9 levels. nih.gov |

| Trypsin | A key digestive enzyme whose premature activation within the pancreas is a central event in AP. frontiersin.org | Decreases activity. nih.gov |

| Cathepsin B | A lysosomal hydrolase that can activate trypsinogen (B12293085) to trypsin, initiating the proteolytic cascade. frontiersin.org | Decreases activity. nih.gov |

| Amylase | A digestive enzyme whose serum levels are elevated during pancreatic injury. tandfonline.com | Decreases serum levels. nih.gov |

| Lipase | A digestive enzyme whose serum levels are elevated during pancreatic injury. tandfonline.com | Decreases serum levels. nih.gov |

Immunomodulatory Activities

Mogroside IIE, as one of the primary bioactive components of Siraitia grosvenorii, exhibits notable immunomodulatory and anti-inflammatory effects. frontiersin.orgmdpi.com The anti-inflammatory properties are supported by a substantial body of experimental data, showing therapeutic potential in various inflammatory conditions. frontiersin.org

Analytical Methodologies for Mogroside Ii and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Mogroside II-A from other structurally similar mogrosides and quantifying its presence in various extracts and products.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) stands as a powerful and highly sensitive technique for the simultaneous quantification of multiple mogrosides, including Mogroside II-A. researchgate.netnih.gov This method offers excellent specificity and allows for the detection of compounds even at low concentrations within complex mixtures. google.comresearchgate.net

The chromatographic separation is typically achieved on a reversed-phase C18 column. researchgate.netfrontiersin.org A gradient elution system is commonly used, involving a mobile phase consisting of water and acetonitrile, often with a small percentage of formic acid to improve peak shape and ionization efficiency. nih.gov The separation process can be optimized to achieve baseline separation of various mogrosides in a relatively short analysis time, often around 10 minutes. nih.gov

Following chromatographic separation, the compounds are introduced into the mass spectrometer. Detection is frequently performed in the negative ion mode using electrospray ionization (ESI). frontiersin.org For quantification, the multiple reaction monitoring (MRM) mode is employed, which provides high specificity by monitoring a specific precursor-to-product ion transition for each target compound. nih.gov This targeted approach minimizes interference from the sample matrix, leading to accurate and reliable quantification. google.com Validated LC-MS/MS methods have shown acceptable linearity, precision, stability, and recovery for mogroside analysis. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Poroshell 120 SB C18, Eclipse plus C18) researchgate.netnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water, both containing 0.1% Formic Acid nih.gov |

| Flow Rate | Typically 0.6 mL/min frontiersin.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode nih.govfrontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Analysis Time | ~10 minutes nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable and efficient method for the simultaneous analysis of multiple components in Luo Han Guo extracts, including various mogrosides like Mogroside II A2. nih.govfao.org This technique is particularly useful for chemical comparison and quality evaluation of different monk fruit products. nih.gov

In a typical HPTLC analysis of mogrosides, samples are applied to an HPTLC plate, which is then developed in a suitable solvent system. After development, the plate is derivatized to visualize the separated compounds. A common derivatization agent is a 10% sulfuric acid solution in ethanol (B145695). researchgate.net The spots corresponding to different mogrosides can be observed under white light and UV light (e.g., 366 nm) after heating. researchgate.net The retention factor (Rf) value helps in the identification of the compounds. For instance, in one study, Mogroside II A2 was identified with an Rf value of 0.60. researchgate.net HPTLC, when combined with chemometric analysis, serves as a powerful tool to discern chemical differences between samples processed by different methods. nih.govfao.org

| Compound | Rf Value |

|---|---|

| Mogroside V | 0.10 researchgate.net |

| Isomogroside V | 0.15 researchgate.net |

| Mogroside IV | 0.23 researchgate.net |

| Siamenoside I | 0.26 researchgate.net |

| Mogroside III | 0.53 researchgate.net |

| Mogroside II A2 | 0.60 researchgate.net |

| Mogroside II E | 0.73 researchgate.net |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural characterization of isolated mogrosides like Mogroside II-A.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the complete structural elucidation of mogrosides. nih.gov A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule. iosrphr.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. jst.go.jp

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish the sequence of protons in sugar moieties and the aglycone backbone. iosrphr.org

HSQC (Heteronuclear Single Quantum Coherence) or HSQC-DEPT: Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. iosrphr.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, such as linking sugar units to each other and to the mogrol (B2503665) aglycone. iosrphr.orgjst.go.jp

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule. iosrphr.orgresearchgate.net

1D-TOCSY (Total Correlation Spectroscopy): Used to identify all protons belonging to a specific spin system, which is particularly useful for differentiating the signals of individual sugar units. iosrphr.org

Through the combined interpretation of these NMR experiments, the complete structure of Mogroside II-A, including the nature and linkage positions of its sugar groups to the mogrol core, can be unequivocally determined. iosrphr.orgresearchgate.net

| NMR Experiment | Primary Information Provided |

|---|---|

| ¹H NMR | Identifies proton environments and their multiplicities. iosrphr.org |

| ¹³C NMR | Identifies carbon environments (CH₃, CH₂, CH, C). iosrphr.org |

| COSY | Establishes ¹H-¹H spin systems and connectivity. iosrphr.org |

| HSQC-DEPT | Correlates directly bonded ¹H and ¹³C atoms. iosrphr.org |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds), key for linking structural units. iosrphr.org |

| NOESY/ROESY | Determines spatial proximity of protons for stereochemical analysis. iosrphr.orgresearchgate.net |

| 1D-TOCSY | Isolates individual spin systems, useful for sugar residue analysis. iosrphr.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and deduce the molecular formula of mogrosides. nih.gov Samples are typically analyzed in the negative ion mode, where the molecule loses a proton to form a deprotonated molecular ion [M-H]⁻. iosrphr.org High-resolution mass spectrometry (e.g., ESI-TOF MS) provides a highly accurate mass measurement of this ion, allowing for the confident determination of the compound's elemental composition. iosrphr.org For instance, the ESI-TOF mass spectrum for Mogroside II A2 showed a [M-H]⁻ ion at m/z 799.4817, which corresponds to the molecular formula C₄₂H₇₂O₁₄. iosrphr.org Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, providing structural information about the sequence of sugar losses. nih.gov

Advanced Quantitative Analysis Approaches (e.g., External Standard Methods)

For accurate quantification of Mogroside II-A using chromatographic techniques like HPLC or LC-MS/MS, the external standard method is a commonly employed approach. acs.org This method relies on the comparison of the analytical response (e.g., peak area) of the analyte in the sample to the response of a known concentration of a pure reference standard.

The process involves creating a calibration curve by analyzing a series of standard solutions of Mogroside II-A at different known concentrations. The peak area of the standard at each concentration is plotted against its concentration to generate a linear regression curve. The sample extract is then analyzed under the identical chromatographic conditions, and the peak area corresponding to Mogroside II-A is measured. By interpolating this peak area onto the calibration curve, the concentration of Mogroside II-A in the sample can be accurately determined. The reliability of this method is contingent upon the availability of a high-purity reference standard for Mogroside II-A and the consistency of the analytical conditions.

Chemometric Analysis for Comprehensive Chemical Profiling

Chemometric analysis is a powerful tool used to extract meaningful information from complex chemical data, which is particularly useful for the comprehensive profiling of natural products like mogrosides from Siraitia grosvenorii. This approach combines chromatographic techniques with multivariate statistical analysis to differentiate and classify samples based on their chemical composition.

High-Performance Thin-Layer Chromatography (HPTLC) is one method that has been effectively combined with chemometric analysis to study mogrosides. nih.gov This technique allows for the simultaneous analysis of multiple samples and the detection of a wide range of compounds, including various mogrosides, flavonoids, and sugars present in monk fruit. nih.gov When the HPTLC data is subjected to chemometric analysis, it becomes possible to discern patterns and chemical differences between monk fruit products processed under different conditions, such as traditional hot-air drying versus low-temperature drying. nih.gov

Research findings have demonstrated that this combined approach can effectively highlight variations in the concentration of key sweet compounds. For instance, studies have shown that monk fruits dried at low temperatures contain significantly higher levels of mogroside V, 11-oxo-mogroside V, and isomogroside V compared to those dried at high temperatures. nih.gov This indicates that HPTLC coupled with chemometric analysis serves as a reliable tool for quality evaluation and for understanding how processing methods impact the chemical profile of mogroside-containing products. nih.gov

Table 1: Mogrosides Quantified in Chemometric Studies of Monk Fruit Processing

Table of mogroside compounds analyzed using HPTLC and chemometrics to compare different drying methods for monk fruit. Compound Observation Mogroside V Content is higher in fruits dried at low temperatures. 11-oxo-mogroside V Content is higher in fruits dried at low temperatures. Isomogroside V Content is higher in fruits dried at low temperatures. Mogroside IV Content is higher in fruits dried at low temperatures.

Molecular Biology Techniques for Pathway Analysis

Understanding the biosynthesis of Mogroside II-A and other mogrosides requires a deep dive into the genetic and protein-level machinery of Siraitia grosvenorii. Molecular biology techniques are indispensable for elucidating the enzymes and regulatory factors involved in this complex metabolic pathway.

Quantitative Real-Time PCR (RT-qPCR) is a fundamental technique for analyzing the biosynthetic pathway of mogrosides by measuring gene expression levels. nih.gov This method allows researchers to quantify the amount of specific messenger RNA (mRNA) transcripts in a sample, providing a snapshot of which genes are active at a particular stage of development or under certain conditions. nih.govresearchgate.net

In the context of mogroside biosynthesis, RT-qPCR has been instrumental in identifying and validating candidate genes encoding the enzymes responsible for converting the precursor, 2,3-oxidosqualene (B107256), into the various mogroside structures. nih.govnih.gov The pathway involves several key enzyme families, including squalene (B77637) epoxidases, cucurbitadienol (B1255190) synthases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs). nih.govnih.gov

Studies have used RT-qPCR to analyze the expression profiles of these genes during different stages of monk fruit development. nih.gov For example, digital gene expression analysis combined with RT-qPCR has identified specific CYP450 and UGT unigenes whose expression patterns correlate with the accumulation of mogrosides, suggesting their direct involvement in the pathway. nih.govnih.gov This technique has been crucial in confirming that the expression of genes like SgCS (cucurbitadienol synthase) and various glucosyltransferases is upregulated during the stages of rapid mogroside synthesis. researchgate.netdoaj.org

Table 2: Key Genes in Mogroside Biosynthesis Analyzed by RT-qPCR ```html

| Gene/Enzyme Family | Function in Pathway | Significance of RT-qPCR Analysis |

|---|---|---|

| Squalene Epoxidase (SQE) | Catalyzes the epoxidation of squalene. | Expression levels correlate with the initial steps of mogrol backbone synthesis. nih.gov |

| Cucurbitadienol Synthase (CS) | Cyclizes 2,3-oxidosqualene to form cucurbitadienol. | Considered a rate-limiting enzyme; its expression is a key indicator of pathway activity. |

| Cytochrome P450 (CYP450) | Responsible for hydroxylation and oxidation of the mogrol backbone. | Identifies specific CYP450s involved in creating diverse mogroside structures. [1, 14] |

| UDP-glucosyltransferase (UGT) | Adds glucose moieties to the mogrol backbone. | Crucial for determining the final structure and sweetness of the mogroside. [1, 19] |

While RT-qPCR provides information about gene transcription, Western blotting and co-immunoprecipitation (Co-IP) offer insights at the protein level. Western blotting is used to detect and quantify specific proteins in a sample, confirming that the genes identified via RT-qPCR are indeed translated into functional enzymes. Co-IP is employed to identify protein-protein interactions, which can reveal how different enzymes in the mogroside biosynthetic pathway might form complexes to enhance catalytic efficiency.

In research related to mogrosides, Western blotting has been used to validate the effects of these compounds on various cellular pathways. For instance, in a study on the anti-inflammatory effects of Mogroside IIE on acute lung injury, Western blotting was used to measure the protein expression levels of key signaling molecules like epidermal growth factor receptor (EGFR), AKT, and mTOR.

sciopen.com

Furthermore, the same study utilized co-immunoprecipitation to demonstrate a direct physical interaction between secreted phospholipase A2 type IIA (Pla2g2a) and EGFR, revealing a novel mechanism through which Mogroside IIE exerts its biological effects. sciopen.comresearchgate.netAlthough not directly analyzing the biosynthetic enzymes themselves, these applications show the utility of these techniques in understanding the molecular interactions and mechanisms of action of specific mogrosides.

**Table 3: Proteins Analyzed by Western Blot and Co-IP in Mogroside-Related Research**

```html

Table of proteins whose expression or interaction has been analyzed by Western Blotting or Co-Immunoprecipitation in studies investigating the biological activities of mogrosides. [20, 27] Protein Target Technique Used Research Context Pla2g2a Western Blot, Co-Immunoprecipitation Studying the anti-inflammatory mechanism of Mogroside IIE in lung injury. EGFR Western Blot, Co-Immunoprecipitation Investigating the interaction with Pla2g2a as a target of Mogroside IIE. AKT / mTOR Western Blot Analyzing downstream signaling pathways affected by Mogroside IIE. p62 / LC3 Western Blot Assessing the effect of Mogroside IIE on autophagy pathways in pancreatic cells.

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. It is particularly valuable for studying the immunological effects of natural compounds by identifying and quantifying different immune cell subsets.

In the context of Siraitia grosvenorii research, flow cytometry has been applied to investigate the anti-inflammatory properties of its extracts, which are rich in mogrosides. In a mouse model of airway inflammation, researchers used flow cytometry to analyze cells collected from bronchoalveolar lavage fluid (BALF) and lung tissue. nih.govThis analysis allowed for the precise quantification of various immune cell populations, such as neutrophils, B cells (B220+), and granulocytes. nih.gov The results from such studies have shown that administration of Siraitia grosvenorii extract can significantly reduce the influx of neutrophils into the lungs following exposure to inflammatory stimuli. nih.govThis demonstrates the utility of flow cytometry in providing quantitative, cell-specific data to elucidate the mechanisms behind the observed physiological effects of mogroside-containing extracts.

Table 4: Cell Subsets Analyzed by Flow Cytometry in Response to Siraitia grosvenorii Extract

Table of immune cell subsets quantified by flow cytometry to assess the anti-inflammatory effects of *Siraitia grosvenorii* extract in a mouse model of respiratory disease. nih.gov Cell Subset Tissue Source Key Finding Neutrophils BALF and Lungs Numbers decreased after administration of the extract. B cells (B220+) BALF and Lungs Analyzed as part of the overall immune cell profile. Granulocytes (Gr) BALF and Lungs Analyzed as part of the overall immune cell profile.

Compound Reference Table

Table 5: List of Chemical Compounds Mentioned

Future Research Directions and Translational Perspectives

In-depth Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

While significant strides have been made in mapping the biosynthetic pathway of mogrosides, several enzymes and their precise catalytic mechanisms remain to be fully characterized. The biosynthesis of the mogrol (B2503665) backbone from 2,3-oxidosqualene (B107256) involves a series of complex reactions catalyzed by enzymes such as cucurbitadienol (B1255190) synthase, cytochrome P450 monooxygenases (CYP450s), and epoxide hydrolases. oup.commdpi.com Although key enzymes like CYP87D18, which is involved in the oxidation of cucurbitadienol, have been identified, the complete set of P450s and other enzymes responsible for all hydroxylation and oxidation steps leading to the diverse array of mogroside structures is not yet fully understood. oup.commdpi.com

Future research should focus on the functional characterization of the remaining candidate genes identified through genomic and transcriptomic analyses of Siraitia grosvenorii. pnas.orgpnas.org This includes a systematic investigation of the substrate specificity and catalytic activity of uncharacterized CYP450s and UDP-glucosyltransferases (UGTs). For instance, while several UGTs responsible for the glycosylation of mogrol have been identified, the specific enzymes that catalyze the addition of each glucose moiety to form compounds like Mogroside II-A are still being elucidated. researchgate.net A deeper understanding of these enzymes is crucial for manipulating the biosynthetic pathway to produce specific mogrosides with desired properties.

Development of Advanced Synthetic Biology and Metabolic Engineering Strategies for Efficient and Sustainable Production

The natural extraction of Mogroside II-A and other mogrosides from Siraitia grosvenorii (monk fruit) is often inefficient and limited by geographical and agricultural constraints. mdpi.comnih.gov Synthetic biology and metabolic engineering offer promising alternatives for the sustainable and large-scale production of these valuable compounds. mdpi.comankurcapital.com Researchers have successfully engineered microbial hosts like Saccharomyces cerevisiae and plants such as Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides. mdpi.comfrontiersin.org

Future efforts should be directed towards optimizing these heterologous production systems. This includes:

Enhancing precursor supply: Increasing the metabolic flux towards the precursor 2,3-oxidosqualene in engineered hosts.

Improving enzyme efficiency: Engineering more efficient versions of the biosynthetic enzymes, such as cucurbitadienol synthase and CYP450s, through protein engineering and directed evolution. frontiersin.org

Multi-gene stacking: Assembling multiple genes of the mogroside biosynthetic pathway into a single vector for stable expression in plant or microbial chassis. mdpi.comnih.gov

Process optimization: Developing cost-effective fermentation and downstream processing methods for the recovery and purification of Mogroside II-A.

These advancements will be critical for making the production of Mogroside II-A economically viable for various applications. nih.gov

Comprehensive Mechanistic Investigations at the Molecular and Cellular Levels

While Mogroside II-A and other mogrosides are known for their biological activities, the underlying molecular and cellular mechanisms are not fully understood. medchemexpress.com Studies have shown that mogrosides can be metabolized into their aglycone, mogrol, which is believed to be a primary active component. frontiersin.orgtandfonline.com Research has indicated that mogrol and its derivatives can exert anti-inflammatory, antioxidant, and other pharmacological effects. mdpi.comresearchgate.net

For instance, Mogroside IIE, a related compound, has been shown to alleviate acute lung injury by inhibiting the Pla2g2a-EGFR pathway and to protect against acute pancreatitis by downregulating the IL-9/IL-9 receptor pathway. sciopen.comnih.gov Another related compound, Mogroside IIIE, has been found to alleviate high glucose-induced inflammation and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway. dovepress.com

Future research should focus on detailed mechanistic studies of Mogroside II-A itself. This includes identifying its specific molecular targets, understanding its effects on key signaling pathways, and elucidating how it modulates cellular processes such as inflammation, oxidative stress, and apoptosis. Such investigations will provide a solid scientific basis for its potential therapeutic applications.

Design and Synthesis of Novel Mogroside II Derivatives with Enhanced or Tailored Bioactivities

The structural diversity of mogrosides provides a rich scaffold for the design and synthesis of novel derivatives with improved or tailored biological activities. nih.gov Chemical and enzymatic modification of the mogrol backbone and its sugar moieties can lead to compounds with enhanced potency, selectivity, or altered pharmacokinetic properties. For example, studies have shown that the number and position of glucose units can significantly influence the taste and bioactivity of mogrosides. mdpi.com

Future research in this area should explore:

Structure-guided design: Using computational modeling and docking studies to design derivatives that interact more effectively with specific biological targets.

Enzymatic glycosylation: Employing glycosyltransferases to create novel glycosylation patterns on the Mogroside II-A structure, potentially leading to improved flavor profiles or enhanced bioactivities. researchgate.netcsic.es

Chemical synthesis: Developing efficient chemical synthesis routes to produce a wider range of Mogroside II-A analogs for structure-activity relationship studies. nih.gov

The synthesis and biological evaluation of these novel derivatives could lead to the development of new and more effective therapeutic agents or functional food ingredients.

Application of Multi-omics Approaches for Integrated Understanding of Mogroside II Biology

A holistic understanding of the biological effects of Mogroside II-A requires an integrated approach that combines data from multiple "omics" technologies. azolifesciences.commdpi.com Multi-omics, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by Mogroside II-A in biological systems. maxapress.comresearchgate.net

For example, transcriptomic and metabolomic analyses of Siraitia grosvenorii have been instrumental in identifying candidate genes involved in mogroside biosynthesis. pnas.orgresearchgate.net Similarly, applying these technologies to cells or animal models treated with Mogroside II-A can reveal its impact on global gene expression, protein levels, and metabolic pathways. mdpi.comnih.gov

Future research should leverage these powerful tools to:

Identify biomarkers: Discover molecular signatures that indicate the biological response to Mogroside II-A.

Uncover novel pathways: Reveal previously unknown biological pathways and networks affected by Mogroside II-A.

Build predictive models: Develop computational models that can predict the physiological effects of Mogroside II-A based on its multi-omics profile.

This integrated systems biology approach will be crucial for fully elucidating the complex biological functions of Mogroside II-A. frontiersin.org

Exploration of Structure-Activity Relationships in Complex Biological Systems

Understanding the relationship between the chemical structure of Mogroside II-A and its biological activity is fundamental for its development as a therapeutic agent or functional ingredient. mdpi.com While some structure-activity relationship (SAR) studies have been conducted on mogrosides, a comprehensive understanding for Mogroside II-A is still lacking. researchgate.net The arrangement and number of glycosyl groups, as well as modifications to the mogrol aglycone, can significantly impact its biological effects. mdpi.com

Future SAR studies should aim to:

Systematically modify the structure: Synthesize a library of Mogroside II-A analogs with specific structural variations.

Evaluate a broad range of activities: Test these analogs in a variety of biological assays to assess their effects on different cellular targets and pathways.

Utilize in vivo models: Validate the findings from in vitro studies in relevant animal models to understand how structural changes affect efficacy and pharmacokinetics in a whole organism.

By systematically exploring the SAR of Mogroside II-A, researchers can identify the key structural features responsible for its bioactivity and design more potent and selective compounds.

Q & A